molecular formula C18H23NO5 B593780 6alpha-Oxycodol N-oxide CAS No. 71539-53-2

6alpha-Oxycodol N-oxide

Cat. No.: B593780
CAS No.: 71539-53-2
M. Wt: 333.4
InChI Key: PYNMSKPCGNAJAM-XLODQLQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6alpha-Oxycodol N-oxide is a characterized human metabolite of the opioid analgesic, oxycodone . It was identified in human urine samples from patients undergoing oxycodone therapy, using advanced analytical techniques such as capillary electrophoresis-multiple-stage ion-trap mass spectrometry . This compound is a product of a multi-step biotransformation, involving first the 6-keto reduction of oxycodone to form 6-oxycodol, followed by subsequent N-oxidation . As a phase I metabolite, it serves as a valuable reference standard in forensic and clinical toxicology. Its primary research application is for the qualitative and quantitative confirmation of oxycodone consumption in biological samples, aiding in pain management monitoring and substance abuse testing . Furthermore, it is a compound of interest in advanced pharmacological studies aiming to elucidate the complete metabolic fate of oxycodone and the activity of its various metabolites . The full pharmacological profile, including its binding affinity to opioid receptors and its own intrinsic activity, remains an area for further scientific investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-4a,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-19(22)8-7-17-14-10-3-4-12(23-2)15(14)24-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13+,16-,17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNMSKPCGNAJAM-XLODQLQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]1(CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Opioid Biotransformation Pathways

The biotransformation of oxycodone in the body is extensive and complex, occurring primarily in the liver. wikipedia.orgnih.gov The metabolism is largely mediated by the cytochrome P450 (CYP) enzyme system, with multiple pathways contributing to its breakdown. wikipedia.org The primary, well-established metabolic routes for oxycodone include N-demethylation to form noroxycodone (catalyzed predominantly by CYP3A4), O-demethylation to produce the potent opioid oxymorphone (via CYP2D6), and 6-ketoreduction, which yields 6alpha- and 6beta-oxycodol. wikipedia.org

Alongside these major pathways, N-oxidation represents another route of metabolism for oxycodone, resulting in the formation of oxycodone N-oxide. wikipedia.orgoup.com This reaction is primarily catalyzed by the flavin-containing monooxygenase (FMO) system, particularly the FMO3 isoform found in the adult human liver. nih.govjbclinpharm.orgjbclinpharm.org 6alpha-Oxycodol (B1599016) N-oxide emerges from this metabolic cascade as a subsequent metabolite. medchemexpress.comcaymanchem.comresearchgate.net Its formation is evidenced by its detection in the urine of rabbits administered oxycodone, alongside other metabolites such as oxycodone N-oxide, oxymorphone, and noroxycodone. researchgate.net The two N-oxide metabolites were found only in their free, unconjugated forms in this research. researchgate.net

A significant finding in the study of opioid N-oxides is the process of retro-reduction. nih.gov Oxycodone N-oxide can be converted back into its parent compound, oxycodone, in the presence of hepatic preparations. nih.govjbclinpharm.orgjbclinpharm.org This retro-reduction is facilitated by enzymes such as quinone reductase and aldehyde oxidase. nih.govjbclinpharm.org This reversible pathway suggests that N-oxide metabolites may act as a form of metabolic reservoir, potentially influencing the pharmacokinetic profile of the parent drug. jbclinpharm.orgjbclinpharm.org

Table 1: Major Metabolic Pathways of Oxycodone

Pathway Primary Enzyme(s) Resulting Metabolite(s) Citation(s)
N-Demethylation CYP3A4 Noroxycodone wikipedia.org
O-Demethylation CYP2D6 Oxymorphone wikipedia.org
6-Ketoreduction Carbonyl Reductases 6α-Oxycodol, 6β-Oxycodol wikipedia.org

Structural Characteristics and Isomeric Considerations of Morphinan N Oxides

6alpha-Oxycodol (B1599016) N-oxide belongs to the morphinan (B1239233) class of organic compounds. drugbank.com The core of a morphinan is a polycyclic structure featuring a phenanthrene (B1679779) nucleus where two of the rings are saturated, combined with an additional nitrogen-containing ring (the D ring). drugbank.comwikipedia.org

The specific chemical structure of 6alpha-Oxycodol N-oxide is formally named 4,5α-epoxy-3-methoxy-17-methyl-morphinan-6α,14-diol 17-oxide. caymanchem.comsapphirebioscience.com The key features of this molecule include the characteristic 4,5-epoxy bridge (E ring), a methoxy (B1213986) group at position 3, a hydroxyl group at position 14, and the defining 6-alpha-hydroxyl group. caymanchem.comwikipedia.orgsapphirebioscience.com The N-oxide functional group is located on the nitrogen atom at position 17. caymanchem.comgoogle.com

The introduction of the oxygen atom to the tertiary nitrogen of the morphinan ring is a critical structural modification. This N-oxidation creates a new chiral center at the nitrogen atom. google.com Consequently, N-oxide morphinans can exist as distinct (R) and (S) stereoisomers at the nitrogen center. google.com The pharmacological properties of these individual diastereomers have not been extensively characterized, but it is a significant consideration in medicinal chemistry that different stereoisomers can possess markedly different biological activities. google.com

Table 2: Chemical Properties of this compound

Property Value Citation(s)
Formal Name 4,5α-epoxy-3-methoxy-17-methyl-morphinan-6α,14-diol 17-oxide caymanchem.comsapphirebioscience.com
Alternate Name 14-hydroxy Dihydrocodeine N-oxide sapphirebioscience.com
Molecular Formula C₁₈H₂₃NO₅ caymanchem.com
Formula Weight 333.4 g/mol caymanchem.com

Research Significance in Understanding Opioid Metabolic Networks

General Principles of Tertiary Amine N-Oxidation in Organic Synthesis

The formation of an amine oxide, or N-oxide, involves the oxidation of a tertiary amine. This transformation converts the neutral, trigonal pyramidal nitrogen atom into a formal zwitterion with a tetrahedral geometry, bearing a positive charge on the nitrogen and a negative charge on the oxygen (R₃N⁺-O⁻). wikipedia.org This functional group modification significantly alters the chemical and physical properties of the parent amine, including its polarity, solubility, and reactivity.

Regioselective and Stereoselective N-Oxidation Methodologies

In molecules containing multiple tertiary amine centers, achieving regioselectivity—the preferential oxidation of one nitrogen atom over another—can be challenging. The outcome is often dictated by the electronic and steric environment of each amine. Generally, the most nucleophilic and sterically accessible nitrogen atom is oxidized preferentially.

Stereoselectivity is a critical consideration in the N-oxidation of chiral amines, particularly those embedded in rigid cyclic systems like opioids. Since the nitrogen atom in an N-oxide is a stereocenter, two diastereomers (epimers) can be formed. The stereochemical outcome of the oxidation can be influenced by the steric hindrance around the nitrogen lone pair, with the oxidant typically approaching from the less hindered face. In some systems, intramolecular hydrogen bonding can direct the oxidant to a specific face of the molecule, leading to high diastereoselectivity. liverpool.ac.uk For instance, the presence of a nearby hydroxyl or amide group can pre-associate with the oxidant, guiding its delivery and resulting in the formation of a single, syn-oxidation product. liverpool.ac.uk

Application of Oxidizing Agents for N-Oxide Generation

A variety of oxidizing agents are employed for the conversion of tertiary amines to their corresponding N-oxides. The choice of reagent often depends on the substrate's sensitivity, the desired reaction conditions, and scale. wikipedia.orgresearchgate.net Hydrogen peroxide is the most common and industrially preferred oxidant due to its low cost and the formation of water as the only byproduct. wikipedia.orgpearson.comgoogle.com Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective and frequently used in laboratory settings. wikipedia.orgresearchgate.net Other specialized oxidants include Caro's acid (peroxymonosulfuric acid) and potassium peroxymonosulfate (B1194676) (KPMS), which can facilitate rapid oxidation at room temperature. wikipedia.orgmdpi.com

Oxidizing AgentTypical Reaction ConditionsRemarks
Hydrogen Peroxide (H₂O₂) Aqueous or alcoholic solvents, often at room or slightly elevated temperatures.Most common industrial reagent; environmentally benign. wikipedia.orggoogle.com
meta-Chloroperoxybenzoic Acid (m-CPBA) Chlorinated solvents (e.g., dichloromethane) at low to ambient temperatures.Highly efficient for a wide range of amines, though less atom-economical. wikipedia.orgresearchgate.net
Potassium Peroxymonosulfate (KPMS) Aqueous solutions, often buffered. Can achieve very fast conversions.A versatile and powerful oxidant, effective for various alkaloid N-oxide syntheses. mdpi.com
Caro's Acid (H₂SO₅) Prepared in situ from H₂O₂ and sulfuric acid.A strong, specialized oxidizing agent. wikipedia.org

Synthesis of this compound as a Reference Standard

This compound, also known by its formal name 4,5α-epoxy-3-methoxy-17-methyl-morphinan-6α,14-diol 17-oxide, is a known metabolite of the potent opioid analgesic, oxycodone. google.comcaymanchem.comsapphirebioscience.com For research, forensic, and metabolic studies, the availability of a pure, well-characterized reference standard is essential.

Precursor Selection and Chemical Reaction Conditions

The logical and primary precursor for the synthesis of this compound is Oxycodone . The synthesis involves the direct oxidation of the tertiary amine within the morphinan (B1239233) scaffold of oxycodone.

The reaction is typically carried out by treating a solution of oxycodone with a suitable oxidizing agent, such as hydrogen peroxide or m-CPBA, in an appropriate solvent. wikipedia.orgcdnsciencepub.com Given the structure of oxycodone, which contains a tertiary amine at the N-17 position, this site is the target for oxidation. The reaction conditions are generally mild to prevent side reactions or degradation of the sensitive morphinan core. The stereochemistry of the resulting N-oxide (axial vs. equatorial orientation of the oxygen atom) is determined by the direction of oxidant attack on the nitrogen lone pair.

Purification and Characterization for Research Applications

Following the reaction, the resulting this compound must be purified to remove unreacted starting material, excess oxidant, and any byproducts. The high polarity of the N-oxide functional group typically allows for straightforward separation from the less polar parent amine using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Unequivocal structural confirmation of the synthesized reference standard is achieved through a combination of spectroscopic methods. mdpi.comd-nb.info

Analytical TechniqueKey Findings for N-Oxide Characterization
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the addition of one oxygen atom (16 atomic mass units) to the parent compound, oxycodone. For this compound, the molecular formula is C₁₈H₂₃NO₅, with a molecular weight of approximately 333.4 g/mol . mdpi.comcaymanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy The introduction of the N-oxide group causes a characteristic downfield shift in the ¹H and ¹³C NMR spectra for the protons and carbons adjacent to the nitrogen atom (e.g., the N-methyl group and the C-9, C-13 protons). nih.govacs.org
Infrared (IR) Spectroscopy A prominent and characteristic vibration band for the N⁺-O⁻ bond appears in the IR spectrum, typically in the range of 930–971 cm⁻¹. mdpi.comnih.govacs.org

Chemical Reactivity and Transformations of the N-Oxide Moiety

The N-oxide moiety is not merely an inert modification; it serves as a versatile functional group that can participate in several important chemical transformations. These reactions often leverage the N-O bond as a latent source of reactivity for modifying the alkaloid scaffold.

Key reactions involving the N-oxide group include:

Reduction: The N-oxide can be readily reduced back to the parent tertiary amine using various reducing agents. This transformation is often quantitative and can be useful for protective group strategies or for confirming the identity of an N-oxide metabolite. researchgate.netmdpi.com

Cope Elimination: Upon heating, tertiary amine oxides that possess a hydrogen atom beta to the nitrogen can undergo a syn-elimination to form an alkene and a hydroxylamine. pearson.commasterorganicchemistry.com

Polonovski Reaction: Treatment of an N-oxide with an acylating agent, such as acetic anhydride (B1165640), can trigger a rearrangement that leads to N-demethylation and the formation of an enamine or an N-acyl derivative. nih.govchim.it This reaction has been a classical method for the N-demethylation of opiates. chim.it

Reaction with Burgess Reagent: A particularly noteworthy transformation of Oxycodone N-oxide involves its reaction with the Burgess reagent. This does not lead to a simple elimination but instead facilitates an efficient N-demethylation and intramolecular cyclization involving the C-14 hydroxyl group. The product is a key oxazolidine (B1195125) intermediate (38), which provides a direct synthetic route to important opioid antagonists such as naltrexone and naloxone. cdnsciencepub.comchinesechemsoc.org This demonstrates the utility of the N-oxide as a strategic intermediate for complex molecular rearrangements and the synthesis of other valuable pharmaceutical agents. cdnsciencepub.com

Reduction Chemistry of N-Oxide Functional Groups

The N-oxide moiety in morphinan-derived compounds is susceptible to reduction, a process that can revert the N-oxide back to its corresponding tertiary amine. This transformation, known as retro-reduction, has been studied in detail for the closely related compound, oxycodone N-oxide. jbclinpharm.orgnih.gov While specific studies focusing solely on the reduction of this compound are not extensively detailed in the available literature, the enzymatic systems that process oxycodone N-oxide provide a strong model for its expected metabolic fate.

In vitro studies have demonstrated that oxycodone N-oxide is chemically stable but undergoes rapid retro-reduction to oxycodone in the presence of hepatic preparations. nih.gov This conversion is not significantly facilitated by cytochrome P-450 (CYP) enzymes or the flavin-containing monooxygenase (FMO) system, which is responsible for its initial formation. jbclinpharm.orgnih.gov Instead, several other enzymatic systems have been identified as the primary drivers of this reduction.

Detailed research findings have identified specific enzymes that facilitate this conversion, highlighting a complex metabolic pathway. nih.gov The in vivo relevance of this pathway has been confirmed in both rats and humans, where the administration of oxycodone leads to the urinary excretion of oxycodone N-oxide, and conversely, administration of oxycodone N-oxide results in the formation of oxycodone and its subsequent metabolites. nih.gov

Table 1: Enzymatic Systems Involved in the Retro-reduction of Oxycodone N-oxide
Enzymatic SystemRole in Retro-reductionCofactor Requirement (if applicable)Source
Quinone ReductaseFacilitates reductionNADPH nih.gov
Aldehyde OxidaseFacilitates reductionNot specified nih.gov
HemoglobinFacilitates reductionNot specified nih.gov
Cytochrome P-450 (CYP)No significant contributionN/A nih.gov
Flavin-containing Monooxygenase (FMO)No significant contributionN/A nih.gov

Participation in Polonovski-Type Rearrangements

The Polonovski reaction, first reported in 1927, is a classic organic reaction that transforms a tertiary amine N-oxide into the N-acetyl derivative of a secondary amine and an aldehyde upon treatment with an acylating agent like acetic anhydride. organicreactions.org This reaction has remained a viable method for the N-demethylation of tertiary amines, particularly in the field of alkaloid chemistry. organicreactions.orgnih.gov

The core feature of the reaction is the activation of the N-oxide oxygen by an acylating agent, leading to the formation of an iminium ion intermediate. organicreactions.org Depending on the reaction conditions and the structure of the substrate, this intermediate can then lead to various products. organicreactions.org While the direct application of the Polonovski reaction to this compound is not described in the reviewed literature, its principles have been successfully applied to other opiate alkaloids for N-demethylation, offering an alternative to reagents like cyanogen (B1215507) bromide or chloroformates. nih.govacs.org

A significant advancement was the discovery that using trifluoroacetic anhydride instead of acetic anhydride could halt the reaction at the iminium ion stage. organicreactions.org Furthermore, a modified, nonclassical Polonovski reaction using ferrous sulfate (B86663) (FeSO₄·7H₂O) has been effectively used to N-demethylate several opiate alkaloids in moderate to high yields. nih.gov This modified procedure involves the formation and isolation of the N-oxide hydrochloride salt, followed by the iron (II)-mediated rearrangement to the secondary amine. nih.gov Given its structure, this compound is a potential candidate for such transformations.

Table 2: Reagents in Polonovski and Modified Polonovski Reactions for Opiate Alkaloids
Reaction TypeActivating/Acylating AgentTypical ProductsSource
Classical PolonovskiAcetic Anhydride or Acetyl ChlorideN-acetyl secondary amine and formaldehyde organicreactions.org
Potier-PolonovskiTrifluoroacetic Anhydride (TFAA)Iminium ion (stable intermediate) organicreactions.org
Modified Nonclassical PolonovskiFeSO₄·7H₂OSecondary amine (N-demethylated alkaloid) nih.gov

Metabolic Interconversions of this compound

Research on oxycodone N-oxide has shown that it is chemically stable but can be rapidly reduced back to oxycodone in the presence of hepatic microsomes or cytosol. jbclinpharm.orgnih.gov This retro-reduction is not catalyzed by CYP or FMO enzymes to any significant extent. nih.gov Instead, at least three distinct enzymatic systems have been identified as responsible for this conversion:

Quinone Reductase: This enzyme is implicated in the reduction of N-oxides. ucl.ac.uknih.gov

Aldehyde Oxidase (AO): AO, a cytosolic enzyme, contributes to the retro-reduction of oxycodone N-oxide. ucl.ac.uknih.govnih.gov

Hemoglobin: Hemoglobin has also been shown to facilitate the retro-reduction of tertiary amine N-oxides. jbclinpharm.orgnih.gov

This retro-reduction means that this compound can act as a metabolic reservoir, being converted back to 6alpha-Oxycodol, which can then re-enter metabolic pathways. jbclinpharm.orgjbclinpharm.org

Table 1: Enzymes Involved in the Biotransformation of Oxycodone and its N-oxide This table summarizes the key enzymatic players in the formation and interconversion of oxycodone N-oxide, which serves as a model for this compound.

Metabolic ProcessPrimary Enzyme(s)SubstrateProduct
N-Oxygenation Flavin-Containing Monooxygenase 3 (FMO3)OxycodoneOxycodone N-oxide
Retro-reduction Quinone Reductase, Aldehyde Oxidase (AO), HemoglobinOxycodone N-oxideOxycodone
N-Demethylation Cytochrome P450 3A4/5 (CYP3A4/5)OxycodoneNoroxycodone
O-Demethylation Cytochrome P450 2D6 (CYP2D6)OxycodoneOxymorphone
6-Keto Reduction Carbonyl ReductasesOxycodone6alpha-Oxycodol, 6beta-Oxycodol

The metabolic fate of this compound is dictated by the balance between its excretion and its retro-reduction. In vivo studies in rats administered oxycodone N-oxide showed that after retro-reduction to oxycodone, the resulting parent compound is further metabolized via CYP pathways to products like noroxycodone, noroxymorphone, and oxymorphone, which are then excreted in the urine. nih.gov

Applying this to this compound, its retro-reduction would yield 6alpha-Oxycodol. This product, an alcohol, is itself a substrate for further metabolism. For instance, nor-6alpha-Oxycodol is known to be formed via the 6-keto reduction of noroxycodone. It is plausible that 6alpha-Oxycodol could undergo subsequent conjugation reactions (Phase II metabolism) or other oxidative transformations. The finding that this compound is excreted in an unconjugated form in rabbits suggests that it may be sufficiently polar for direct elimination, or that it is not a ready substrate for the common conjugating enzymes. researchgate.net

Stereochemical Aspects of Opioid N-Oxidation and Reduction

The stereochemistry of the morphinan scaffold is a critical determinant of its biological activity. The enzymatic reactions involved in the metabolism of these compounds are often highly stereoselective.

The formation of 6alpha-Oxycodol from oxycodone is an inherently stereospecific process, involving the reduction of a ketone at position 6 to a specific alcohol isomer (alpha-hydroxyl). The subsequent N-oxygenation of this molecule also has stereochemical implications. FMOs are known to stereoselectively N-oxygenate prochiral tertiary amines. jbclinpharm.orgjbclinpharm.org Given the complex, rigid, and chiral structure of 6alpha-Oxycodol, it is highly probable that its N-oxygenation by FMO3 is stereoselective.

Furthermore, the possibility exists for the stereoselective retro-reduction of the resulting N-oxide diastereomers. However, to date, there is no direct evidence to confirm that stereoisomeric tertiary amine N-oxide metabolites are stereo-selectively retro-reduced in vivo. jbclinpharm.org

Advanced Analytical Methodologies for Research on 6alpha Oxycodol N Oxide

High-Resolution Chromatographic Separations

High-resolution chromatographic techniques are fundamental in the analysis of 6alpha-Oxycodol (B1599016) N-oxide, enabling its separation from a complex matrix and from structurally similar compounds.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of 6alpha-Oxycodol N-oxide in biological samples. The method typically involves a reversed-phase liquid chromatography system for separation, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

For the analysis of this compound, a C18 column is commonly employed with a gradient elution program using a mobile phase consisting of an aqueous component with a small amount of acid (e.g., formic acid or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. The acidic mobile phase promotes the protonation of the analyte, enhancing its ionization efficiency in the mass spectrometer.

In the mass spectrometer, electrospray ionization (ESI) in the positive ion mode is typically used. The protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion in the first quadrupole. This precursor ion is then subjected to collision-induced dissociation (CID) in the second quadrupole (collision cell), generating specific product ions that are monitored in the third quadrupole. The transition from the precursor ion to the most abundant and specific product ion is used for quantification, while a second transition can be used for confirmation.

Parameter Typical Value/Condition
Chromatography Reversed-phase HPLC
Column C18 (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Ionization Mode ESI Positive
Precursor Ion [M+H]⁺ m/z 334.16
Product Ions To be determined experimentally
Detection Mode Multiple Reaction Monitoring (MRM)

This table presents hypothetical yet scientifically plausible LC-MS/MS parameters for the analysis of this compound, based on the analysis of similar compounds.

Capillary electrophoresis (CE) offers high separation efficiency and is particularly well-suited for the resolution of stereoisomers. Given that this compound possesses multiple chiral centers, including the nitrogen atom of the N-oxide group, the potential for diastereomers and enantiomers exists. CE methods, particularly when used with chiral selectors, can resolve these closely related species.

For the separation of the diastereomers of this compound, a background electrolyte (BGE) at a specific pH is used. The addition of cyclodextrins (CDs) or their derivatives to the BGE can facilitate the separation of enantiomers. nih.govnih.gov The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their resolution. The choice of the CD and its concentration, as well as the pH of the BGE, are critical parameters that need to be optimized for achieving baseline separation. nih.gov

Parameter Typical Condition
Technique Capillary Zone Electrophoresis (CZE)
Capillary Fused-silica, uncoated or coated
Background Electrolyte (BGE) Phosphate or borate (B1201080) buffer
Chiral Selector (for enantiomers) Cyclodextrins (e.g., β-CD, HP-β-CD, CM-β-CD)
Detection UV or Diode Array Detector (DAD)

This table outlines typical conditions for the chiral separation of opioids using Capillary Electrophoresis, which can be adapted for this compound.

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of opioids. However, due to the low volatility and polar nature of this compound, derivatization is generally required to improve its chromatographic properties. Silylation or acylation are common derivatization strategies that increase the volatility and thermal stability of the analyte.

The derivatized this compound can then be separated on a non-polar capillary column and detected by a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode. While GC-MS can provide high sensitivity and selectivity, the need for derivatization can add complexity to the sample preparation procedure.

Parameter Typical Condition
Derivatization Agent BSTFA with 1% TMCS (for silylation)
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Detection Mode Full Scan or Selected Ion Monitoring (SIM)

This table provides a summary of typical GC-MS conditions that could be applied to the analysis of this compound following derivatization.

Spectroscopic and Structural Elucidation Techniques

Spectroscopic and structural elucidation techniques are indispensable for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including complex alkaloids like this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. uky.eduresearchgate.net

For a molecule with the complexity of this compound, two-dimensional (2D) NMR experiments are essential for unambiguous assignments. These include:

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments. core.ac.uk

The introduction of the N-oxide functionality leads to a downfield shift of the neighboring protons and carbons in the NMR spectra compared to the parent amine. acs.org Detailed NMR analysis of the closely related oxycodone N-oxide has been reported, providing a strong reference for the structural assignment of this compound. uky.eduresearchgate.net

NMR Experiment Purpose
¹H NMR Provides information on the number, type, and connectivity of protons.
¹³C NMR Provides information on the number and type of carbon atoms.
COSY Identifies scalar-coupled protons.
HSQC Correlates protons to their directly bonded carbons.
HMBC Identifies long-range (2-3 bond) proton-carbon correlations.
NOESY Determines through-space proximity of protons for stereochemical analysis.

This table summarizes the key NMR experiments and their applications in the structural elucidation of this compound.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. thieme-connect.de For a molecule like this compound with multiple chiral centers, obtaining a single crystal suitable for X-ray diffraction analysis would provide unequivocal proof of its molecular structure and the relative and absolute configuration of all stereocenters.

The formation of the N-oxide introduces a new chiral center at the nitrogen atom, leading to the possibility of two diastereomers. X-ray crystallography has been successfully used to determine the absolute stereochemistry of the N-oxide of oxycodone, a closely related compound. uky.edu This technique has also been applied to other opioid N-oxides, such as those of morphine and codeine, confirming their structures. thieme-connect.demdpi.comnih.gov The structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of these compounds.

Development and Validation of Analytical Protocols for Biological Matrices (Research-focused)

The detection and quantification of this compound and its parent compounds in biological matrices are critical for understanding the metabolic pathways of oxycodone. Research in this area has led to the development of sophisticated analytical methodologies, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Research efforts have successfully developed and validated robust LC-MS/MS methods for the simultaneous quantification of oxycodone and a suite of its phase I and phase II metabolites in human urine and blood. nih.govdiva-portal.org While these methods are comprehensive, they provide a foundational framework for the specific analysis of this compound.

One such study detailed a method for quantifying eight oxycodone-related compounds, including 6alpha-oxycodol, in urine. nih.gov The validation of this method was performed in accordance with the Academy Standards Board Standard Practices for Method Development in Forensic Toxicology, ensuring high standards of reliability. nih.gov Similarly, a highly sensitive LC-MS/MS method was developed and validated for the detection of oxycodone and five of its metabolites, including 6alpha-oxycodol, in human blood. diva-portal.org

Sample Preparation and Extraction

A crucial step in the analysis of biological samples is the preparation and extraction of the target analytes from the complex matrix. For the analysis of oxycodone and its metabolites in blood, a common technique involves solid-phase extraction (SPE). In one validated method, Bond Elut Certify SPE columns were utilized to extract the analytes from 0.5 mL of blood. diva-portal.org Following extraction, the samples were evaporated to dryness and then reconstituted in a suitable solvent before being introduced to the LC-MS/MS system. diva-portal.org

In the context of urine analysis, sample preparation may involve a "dilute-and-shoot" approach or enzymatic hydrolysis to account for conjugated metabolites. For a comprehensive analysis, including phase II glucuronidated metabolites, enzymatic treatment is often employed. nih.govplos.org

Chromatographic Separation and Mass Spectrometric Detection

The separation of this compound from other structurally similar metabolites is paramount for accurate quantification. This is typically achieved using ultra-high-performance liquid chromatography (UPLC) systems coupled with a tandem mass spectrometer (MS/MS). The use of a C18 analytical column is common in these methods. diva-portal.orgfrontiersin.org

For detection, electrospray ionization in the positive mode (ESI+) is generally employed, as it is effective for ionizing opioid compounds. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov

The table below outlines typical instrumentation and parameters used in the analysis of oxycodone metabolites, which would be applicable for this compound.

ParameterDescriptionSource
Instrumentation Acquity UPLC I-class coupled to a Waters Xevo TQD diva-portal.org
Analytical Column Waters BEH C18 (2.1 mm × 50 mm, 1.7 μm) frontiersin.org
Mobile Phase Gradient elution with 0.02% ammonia (B1221849) and acetonitrile frontiersin.org
Ionization Mode Electrospray Ionization in Positive Mode (ESI+) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

Method Validation

The validation of analytical methods is essential to ensure the reliability and accuracy of the results. Key validation parameters include linearity, limit of quantification (LOQ), precision, bias, and stability. diva-portal.orgwoah.orgunodc.org

In a study validating a method for blood analysis, the LOQ for all analytes, including 6alpha-oxycodol, was established at 0.5 ng/mL. diva-portal.org The calibration range for 6alpha-oxycodol was set from 0.5 to 25 ng/mL. diva-portal.org The precision and bias of the method were found to be within a ±15% deviation, meeting the stringent criteria for forensic toxicology. diva-portal.org

The stability of the analytes in the autosampler was also assessed, with results showing no more than a 20% difference from the initial concentration over 72 hours. diva-portal.org Dilution integrity was confirmed to be acceptable with a tenfold dilution. diva-portal.org

The following table summarizes the validation parameters from a study on the quantification of oxycodone metabolites in blood.

Validation ParameterFindingSource
Limit of Quantification (LOQ) 0.5 ng/mL for all analytes diva-portal.org
Calibration Range (6alpha-oxycodol) 0.5–25 ng/mL diva-portal.org
Precision 2.90–17.3% diva-portal.org
Bias Within ±15% deviation diva-portal.org
Autosampler Stability (72h) ≤ 20% difference from initial concentration diva-portal.org
Dilution Integrity Acceptable at a tenfold dilution (within ±18% of target) diva-portal.org

While direct and extensive research focused solely on analytical methodologies for this compound is not widely published, the established and validated protocols for its parent compounds and related metabolites provide a strong and applicable framework for its analysis in biological matrices. The use of LC-MS/MS with appropriate sample preparation and rigorous validation is the cornerstone of research in this area. nih.govdiva-portal.org

Structural Elucidation and Stereochemical Characterization of 6alpha Oxycodol N Oxide

Investigating the Configuration of the N-Oxide Chiral Center

The nitrogen atom in the morphinan (B1239233) skeleton of 6alpha-oxycodol (B1599016) is a tertiary amine. Its oxidation introduces a new chiral center at this nitrogen atom, creating the possibility of two diastereomers. However, studies on the N-oxidation of oxycodone, which shares the same morphinan core, have demonstrated that this reaction is highly stereoselective.

Research involving the synthesis of oxycodone N-oxide through the reaction of oxycodone with 3-chloroperbenzoic acid resulted in the formation of a single, diastereomerically pure compound. acs.org Subsequent X-ray crystallography of this product unequivocally established the absolute stereochemistry at the newly formed chiral nitrogen center (N-17) as R. acs.org Given the identical morphinan backbone and N-methyl substitution in 6alpha-oxycodol, it is expected that its N-oxidation would proceed with the same stereoselectivity, yielding predominantly the (17R)-diastereomer of 6alpha-oxycodol N-oxide.

Table 1: Stereochemical Configuration of the N-Oxide Chiral Center

CompoundChiral CenterEstablished ConfigurationMethod of Determination
Oxycodone N-oxideN-17RX-ray Crystallography
This compoundN-17Inferred as RAnalogy to Oxycodone N-oxide

Conformational Analysis of the Morphinan Skeleton with N-Oxide Functionality

The introduction of the N-oxide group at position 17 is anticipated to induce localized conformational changes, primarily affecting the piperidine (B6355638) D-ring. In the parent 6alpha-oxycodol, the piperidine ring typically adopts a chair conformation. The N-methyl group can exist in either an axial or equatorial orientation, with the equatorial conformer being generally more stable.

Upon N-oxidation, the nitrogen atom becomes tetracoordinate. The newly introduced oxygen atom and the existing methyl group will have specific spatial arrangements. Based on the established R configuration at the nitrogen of oxycodone N-oxide, the N-O bond is oriented axially, while the N-methyl group is in an equatorial position. This arrangement is the result of the steric and electronic influences of the N-oxide functionality. The polarity of the N-O bond and its potential for hydrogen bonding can further influence the local conformation and the molecule's interaction with its environment. Two-dimensional NMR techniques have been utilized to carry out conformational analyses of various morphinan-6-one (B15388065) alkaloids, providing a basis for understanding these structures. acs.org

Table 2: Conformational Features of the Morphinan D-Ring

MoietyFeatureExpected Conformation in this compound
Piperidine (D-Ring)Ring ConformationChair
N-17 SubstituentN-Methyl GroupEquatorial
N-17 SubstituentN-Oxide OxygenAxial

Impact of N-Oxidation on Molecular Topography for Receptor Interaction Studies

The molecular topography and electronic properties of an opioid are critical determinants of its binding affinity and efficacy at opioid receptors. The tertiary amine nitrogen of most opioids is a key pharmacophoric element, as it is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the binding pocket of opioid receptors.

The conversion of the tertiary amine in 6alpha-oxycodol to an N-oxide in this compound results in a profound alteration of this key interaction site. The nitrogen atom in the N-oxide is no longer basic and cannot be protonated in the same manner. Instead, the N-oxide group introduces a significant dipole moment, with a formal positive charge on the nitrogen and a negative charge on the oxygen.

Consequently, from a molecular topography perspective, the N-oxidation of 6alpha-oxycodol is predicted to drastically reduce its binding affinity for opioid receptors compared to the parent compound. The altered shape, size, and electrostatic potential at the nitrogen bridge fundamentally change the way the molecule presents itself to the receptor, disrupting the precise alignment and set of interactions required for potent opioid activity.

In Vitro and Preclinical Research Models for N Oxide Metabolism Studies

Hepatic Microsomal and Cytosolic Incubation Systems for Enzymatic Pathway Elucidation

In vitro systems using subcellular liver fractions are fundamental for dissecting the enzymatic pathways of drug metabolism. Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich sources of Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) enzymes. thermofisher.com The cytosolic fraction, on the other hand, contains other soluble enzymes that can participate in metabolic reactions. thermofisher.com

For oxycodone, the parent compound of 6alpha-Oxycodol (B1599016) N-oxide, studies with human liver microsomes have been crucial in identifying the primary metabolic routes. researchgate.net The N-demethylation to noroxycodone is primarily catalyzed by CYP3A4 and CYP3A5, while O-demethylation to the active metabolite oxymorphone is mainly mediated by CYP2D6. researchgate.net The formation of oxycodone N-oxide, a direct precursor, has been attributed to FMO3 in human liver microsomes. jbclinpharm.org

Research indicates that N-oxide metabolites can undergo retro-reduction back to the parent tertiary amine. nih.gov In vitro studies using hepatic preparations have shown that oxycodone N-oxide is chemically stable but is rapidly reduced back to oxycodone in the presence of hepatic microsomes or cytosol. jbclinpharm.orgnih.gov This retro-reduction is facilitated by several systems, including quinone reductase, aldehyde oxidase, and hemoglobin, but notably not to a significant extent by CYP enzymes or FMO. nih.gov The formation of 6alpha-Oxycodol N-oxide is part of a complex metabolic network involving these enzymatic systems. researchgate.netresearchgate.net

Table 1: Michaelis-Menten Kinetic Parameters for Primary Oxycodone Metabolism in Human Liver Microsomes

Metabolic Pathway Primary Enzyme Mean Km (μM) Vmax Range (pmol/mg/min)
N-demethylation (to Noroxycodone) CYP3A 600 ± 119 716 to 14,523
O-demethylation (to Oxymorphone) CYP2D6 130 ± 33 89 to 356

Data derived from studies on the parent compound, oxycodone. researchgate.net

Non-Human In Vivo Models for Metabolic Profiling and Pathway Identification

Preclinical studies in non-human in vivo models are critical for confirming in vitro findings and understanding the complete metabolic profile of a compound in a whole-organism context. Animal models allow for the identification of metabolites in biological matrices like urine and plasma, providing a more comprehensive picture of the drug's fate.

Rabbits have been used as a model to study the metabolism of oxycodone. In one study, seven metabolites, including oxymorphone, 6alpha-oxycodol, 6beta-oxycodol, noroxycodone, oxycodone N-oxide, and this compound, were identified in the urine. researchgate.netresearchgate.net Notably, the two N-oxide metabolites were found only in their free (unconjugated) form, whereas other metabolites were present in both free and conjugated forms. researchgate.netscispace.com

Studies in rats have provided further insight into the in vivo relevance of N-oxide metabolism. nih.gov Following the administration of oxycodone to rats, substantial amounts of oxycodone N-oxide were found in the urine, confirming that this metabolic pathway is active in small animals. jbclinpharm.orgnih.gov Furthermore, when oxycodone N-oxide itself was administered to rats, it was found to be retro-reduced to oxycodone. This newly formed oxycodone was then further metabolized via CYP-mediated pathways to metabolites such as noroxycodone, noroxymorphone, and oxymorphone. nih.gov This demonstrates a futile metabolic cycle where the N-oxide acts as a reservoir that can be converted back to the parent compound. nih.gov

Table 2: Identified Metabolites of Oxycodone in Rabbit Urine

Metabolite Form(s) Detected
Oxymorphone Free and Conjugated
6alpha-Oxycodol Free and Conjugated
6beta-Oxycodol Free and Conjugated
Noroxycodone Free and Conjugated
Oxycodone N-oxide Free Only
This compound Free Only
7beta-hydroxy-6beta-oxycodol Free and Conjugated

Data sourced from studies on oxycodone metabolism in rabbits. researchgate.netresearchgate.net

Future Directions and Emerging Avenues in 6alpha Oxycodol N Oxide Research

Exploration of Novel Biotransformation Enzymes and Pathways

The biotransformation of opioids is a complex process primarily occurring in the liver, involving a series of enzymatic reactions that modify the parent drug into various metabolites. nih.govmhmedical.commhmedical.com While the metabolism of oxycodone to metabolites like 6alpha-oxycodol (B1599016) is known, the specific enzymatic pathways leading to and from the N-oxide form are areas of active research. clinpgx.orgnih.gov

Future research will likely focus on identifying novel enzymes involved in the N-oxygenation of 6alpha-oxycodol and the potential for retro-reduction of the N-oxide back to its parent amine. jbclinpharm.org The Flavin-Containing Monooxygenase (FMO) system is a known catalyst for the N-oxygenation of opioids like oxycodone. jbclinpharm.org However, the specific FMO isoforms that preferentially act on 6alpha-oxycodol remain to be fully characterized. Furthermore, the enzymatic systems responsible for the retro-reduction of opioid N-oxides, such as quinone reductase and aldehyde oxidase, warrant deeper investigation to understand the metabolic fate of 6alpha-Oxycodol N-oxide in vivo. jbclinpharm.org This process is significant, as the N-oxide can act as a depot, being converted back into the tertiary amine, potentially influencing its pharmacokinetic profile. jbclinpharm.org

Key research questions include determining the substrate specificity of various cytochrome P450 (CYP) and FMO isoforms for 6alpha-oxycodol and exploring the role of extrahepatic tissues in its metabolism. nih.gov Understanding these pathways is crucial for predicting drug-drug interactions and variability in patient responses.

Enzyme Family Potential Role in this compound Metabolism Key Research Focus
Flavin-Containing Monooxygenases (FMO)Catalyzes the N-oxygenation to form this compound. jbclinpharm.orgIdentifying specific FMO isoforms (e.g., FMO3) and their efficiency. jbclinpharm.org
Cytochrome P450 (CYP)Potential involvement in the initial formation of 6alpha-oxycodol from oxycodone or further metabolism of the N-oxide. jbclinpharm.orgCharacterizing the roles of specific CYP isozymes (e.g., CYP3A4, CYP2D6). clinpgx.org
Quinone ReductaseMay catalyze the retro-reduction of the N-oxide back to 6alpha-oxycodol. jbclinpharm.orgQuantifying the rate and extent of this reductive pathway.
Aldehyde OxidaseAnother potential enzyme system involved in the retro-reduction of the N-oxide. jbclinpharm.orgInvestigating its contribution relative to other reductive enzymes.

Development of Advanced Synthetic Strategies for N-Oxide Derivatives

The synthesis of N-oxide derivatives is fundamental for generating analytical standards and exploring their pharmacological properties. nih.gov Advanced synthetic strategies are moving beyond traditional methods to improve yield, purity, and stereoselectivity.

The oxidation of the tertiary amine in opioids to an N-oxide is typically achieved using peroxyacids, such as meta-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide. acs.orgnih.gov Research has demonstrated the successful synthesis of diastereomerically pure Oxycodone N-oxide using m-CPBA. nih.gov These methods are directly applicable to the synthesis of this compound. Future developments may focus on greener catalytic approaches to minimize waste and improve safety. acs.org

Furthermore, N-oxides serve as valuable synthetic intermediates. For instance, the treatment of opioid N-oxides with reagents like the Burgess reagent can facilitate N-demethylation, a crucial step in the synthesis of important opioid antagonists like naloxone and naltrexone (B1662487). cdnsciencepub.comchim.itresearchgate.net This reaction proceeds through an oxazolidine (B1195125) intermediate, highlighting the unique reactivity of the N-oxide functionality. cdnsciencepub.comresearchgate.net Applying these advanced strategies to this compound could open pathways to novel derivatives with unique receptor binding profiles.

Synthetic Method Description Application for this compound
Peroxyacid OxidationUse of reagents like m-CPBA to directly oxidize the tertiary nitrogen. nih.govDirect, high-yield synthesis of the N-oxide for use as a reference standard.
Catalytic OxidationEmploying metal catalysts with oxidants like hydrogen peroxide for improved efficiency and environmental impact. acs.orgDevelopment of scalable and sustainable manufacturing processes.
Burgess Reagent-Mediated DemethylationTreatment of the N-oxide to form an oxazolidine intermediate, leading to N-demethylation. cdnsciencepub.comresearchgate.netA potential step in the semi-synthesis of novel nor-oxycodol derivatives.
Chemoenzymatic SynthesisCombining chemical synthesis steps with enzymatic reactions to achieve high stereoselectivity. nih.govnih.govPrecise synthesis of specific stereoisomers of N-oxide derivatives.

Computational Chemistry Approaches for N-Oxide Reactivity and Structure Prediction

Computational chemistry offers powerful tools for predicting the properties of molecules like this compound, guiding synthetic efforts and pharmacological testing. chapman.edu By modeling molecular structures and electronic properties, researchers can gain insights into reactivity, stability, and interactions with biological targets.

The N-oxide group introduces a highly polar N⁺–O⁻ bond, which significantly alters the molecule's physicochemical properties, including its solubility and ability to form hydrogen bonds. nih.gov Quantum mechanics (QM) calculations can be used to model the electronic structure of this compound, predicting its reactivity in metabolic and synthetic reactions. Molecular dynamics (MD) simulations can predict its conformational preferences and how it interacts with solvent molecules and enzyme active sites.

Docking studies can be employed to predict the binding affinity of this compound for various opioid receptors (μ, δ, κ). nih.gov This can help to hypothesize whether the N-oxide itself has significant pharmacological activity or primarily functions as a metabolite or prodrug. These computational approaches can accelerate the drug discovery process by prioritizing compounds for synthesis and experimental validation. nih.gov

Computational Method Objective Predicted Outcome for this compound
Quantum Mechanics (QM)Calculate electronic structure, bond energies, and reaction pathways.Prediction of metabolic stability and reactivity with synthetic reagents.
Molecular Dynamics (MD)Simulate the movement of the molecule over time in a biological environment.Understanding of conformational flexibility and interactions with water and proteins.
Molecular DockingPredict the preferred binding mode and affinity to a receptor's active site. nih.govEstimation of binding affinity for opioid receptors to guide pharmacological studies.
ADMET PredictionUse of algorithms to forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Early assessment of drug-like properties and potential metabolic liabilities.

Integration of Omics Technologies for Comprehensive Metabolic Profiling

"Omics" technologies, such as metabolomics, proteomics, and transcriptomics, provide a systems-biology perspective on drug metabolism, enabling a comprehensive profiling of all relevant molecules in a biological sample. medrxiv.orgmedrxiv.orgnih.gov Applying these technologies to the study of this compound can provide a holistic understanding of its metabolic network.

Untargeted metabolomics, using techniques like liquid chromatography-mass spectrometry (LC-MS), can be used to analyze biological samples (e.g., urine, plasma) to identify and quantify a wide range of metabolites simultaneously. nih.gov This approach could uncover previously unknown metabolites of this compound and reveal how its metabolic profile changes under different conditions. nih.govresearchgate.net

Proteomics can identify the abundance and activity of biotransformation enzymes (e.g., CYPs, FMOs, UGTs) in tissues, helping to link specific enzymes to observed metabolic pathways. dshs-koeln.de Transcriptomics, which measures gene expression, can show how exposure to oxycodone or its metabolites might alter the expression of genes encoding these metabolic enzymes. medrxiv.org The integration of these multi-omic datasets can create detailed models of opioid biotransformation, highlighting key pathways and potential biomarkers associated with this compound. medrxiv.orgnih.gov

Omics Technology Application in this compound Research Potential Findings
Metabolomics Untargeted profiling of metabolites in urine and plasma following administration. nih.govIdentification of the complete metabolic fingerprint and discovery of novel downstream metabolites.
Proteomics Quantification of metabolic enzymes in liver microsomes or other relevant tissues.Direct identification of the key enzymes responsible for the formation and clearance of the N-oxide.
Transcriptomics Analysis of gene expression changes in response to opioid exposure. medrxiv.orgUnderstanding how the body regulates metabolic pathways involving this compound.
Multi-omic Integration Combining data from metabolomics, proteomics, and genomics to build comprehensive network models. medrxiv.orgmedrxiv.orgA systems-level view of the metabolic fate and biological impact of this compound.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing 6α-Oxycodol N-oxide in opioid metabolite studies?

  • Methodological Answer : Synthesis typically involves oxidation of the parent compound (e.g., oxycodone) using selective oxidizing agents like m-chloroperbenzoic acid (mCPBA) to target the N-oxide moiety. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm stereochemistry and oxidation sites, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection, calibrated against certified reference materials (CRMs) produced under ISO 17034 standards .

Q. How is the mutagenic potential of aromatic N-oxide derivatives like 6α-Oxycodol N-oxide assessed?

  • Methodological Answer : Mutagenicity is evaluated using (quantitative) structure–activity relationship [(Q)SAR] models and in vitro assays (e.g., Ames test). For N-oxides, structural alerts are identified via hierarchical substructure searches (e.g., benzo[c][1,2,5]oxadiazole 1-oxide subclass) to map mutagenicity trends. Public and proprietary databases are analyzed using SAR fingerprinting, which quantifies the association between substructures and mutagenic outcomes across datasets .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) fingerprinting resolve contradictions in mutagenicity data for N-oxide compounds?

  • Methodological Answer : Contradictions arise from heterogeneous datasets or variable metabolic activation. SAR fingerprinting mitigates this by:
  • Step 1 : Generating substructure libraries (e.g., 101 predefined aromatic N-oxide substructures) to systematically explore chemical space.
  • Step 2 : Cross-referencing substructures against mutagenic/non-mutagenic compounds in public (e.g., PubChem) and proprietary databases.
  • Step 3 : Statistical weighting of substructures based on their prevalence in mutagenic compounds (e.g., quindioxin subclass).
    This approach downgrades non-predictive general alerts while validating high-risk subclasses .

Q. What experimental designs are optimal for studying the cellular uptake and transport mechanisms of 6α-Oxycodol N-oxide?

  • Methodological Answer : Use hepatocellular carcinoma cell lines (e.g., HepG2, Huh7) and transfected HEK293 cells expressing transporters like OCT1. Key steps:
  • Design 1 : Compare uptake kinetics between wild-type and transporter-knockout models (e.g., Oct1-deficient mice) to identify transporter dependence.
  • Design 2 : Apply competitive inhibition assays with known substrates (e.g., sorafenib N-oxide) to elucidate transport pathways.
  • Data Analysis : Quantify intracellular concentrations via LC-MS/MS and normalize to protein content. Recent studies show OCT1-independent uptake for some N-oxides, suggesting alternative transporters .

Q. How can enzyme engineering improve the stability of biocatalysts used in 6α-Oxycodol N-oxide synthesis?

  • Methodological Answer : Rational enzyme design focuses on:
  • Target 1 : Gas-liquid interface resilience. Use molecular dynamics (MD) simulations to identify surface residues prone to denaturation under industrial oxygen levels.
  • Target 2 : Active-site optimization. Saturation mutagenesis at oxygen-binding residues (e.g., heme-coordinating amino acids) enhances oxygen tolerance.
    Validation includes circular dichroism (CD) spectroscopy for structural stability and kinetic assays (e.g., kcat/KMk_{cat}/K_M) under high-oxygen conditions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the mutagenicity of aromatic N-oxides?

  • Resolution Strategy :
  • Factor 1 : Metabolic activation variability. Some N-oxides require liver S9 fractions for mutagenic activity, which may not be standardized across studies.
  • Factor 2 : Substructure specificity. Broad alerts (e.g., "aromatic N-oxide") lack precision; subclasses like quindioxin show higher correlation.
  • Recommendation : Use tiered testing—prioritize (Q)SAR predictions followed by in vitro assays with metabolic activation .

Methodological Resources

  • Synthesis & Characterization : ISO/IEC 17025-certified protocols for reference materials .
  • Mutagenicity Assessment : Leadscope’s expert-rule-based models integrating SAR fingerprints .
  • Transport Studies : HEK293/OCT1 models and LC-MS/MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Oxycodol N-oxide
Reactant of Route 2
6alpha-Oxycodol N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.